molecular formula C20H21NO5S B407685 propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate CAS No. 332072-86-3

propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate

Cat. No.: B407685
CAS No.: 332072-86-3
M. Wt: 387.5g/mol
InChI Key: UWHKXXOXKSPSRE-UHFFFAOYSA-N
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Description

propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzofuran ring, a sulfonylamino group, and a carboxylate ester, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate typically involves multi-step organic reactionsThe final step involves esterification to form the carboxylate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

propan-2-yl 2-methyl-5-(4-methylbenzenesulfonamido)-1-benzofuran-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring and sulfonylamino group make it particularly interesting for research in medicinal chemistry and material science .

Properties

IUPAC Name

propan-2-yl 2-methyl-5-[(4-methylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-12(2)25-20(22)19-14(4)26-18-10-7-15(11-17(18)19)21-27(23,24)16-8-5-13(3)6-9-16/h5-12,21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHKXXOXKSPSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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